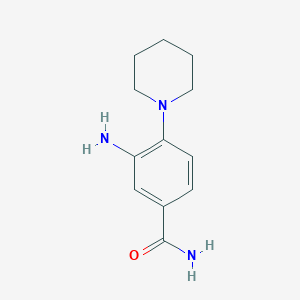

3-Amino-4-(piperidin-1-yl)benzamide

Description

Contextual Overview of Benzamide (B126) and Piperidine (B6355638) Scaffolds in Modern Drug Discovery and Development

The benzamide and piperidine moieties are privileged structures in medicinal chemistry, each contributing unique and advantageous properties to drug candidates. nih.govarizona.edu

Benzamide Scaffold: The benzamide structure, a benzene (B151609) ring attached to an amide group, is a cornerstone in the design of a wide array of pharmaceuticals. wikipedia.org Its derivatives are known to exhibit a diverse range of biological activities, including antiemetic, antipsychotic, and prokinetic effects. drugbank.com The amide group can participate in hydrogen bonding, a crucial interaction for binding to biological targets, while the benzene ring can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. researchgate.net Numerous commercial drugs, such as the analgesic salicylamide (B354443) and the antiarrhythmic procainamide, feature the benzamide core, underscoring its therapeutic relevance. wikipedia.orgresearchgate.net

Piperidine Scaffold: Piperidine, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent N-heterocycles found in pharmaceuticals. arizona.eduwikipedia.org Its flexible chair-like conformation allows it to effectively present substituents for optimal interaction with protein binding sites. wikipedia.org The incorporation of a piperidine ring can enhance a molecule's solubility, metabolic stability, and ability to cross the blood-brain barrier. ccspublishing.org.cnthieme-connect.com This versatility has led to its inclusion in a vast number of drugs spanning various therapeutic areas, from antihistamines like fexofenadine (B15129) to antipsychotics such as haloperidol. arizona.eduijnrd.org

The combination of these two powerful scaffolds in 3-Amino-4-(piperidin-1-yl)benzamide creates a molecule with significant potential for biological activity and further chemical modification.

Historical Perspectives on the Emergence and Early Chemical Investigations of Related Molecular Entities

The journey to understanding the significance of compounds like this compound is built upon a rich history of research into its constituent parts.

The study of benzamide derivatives dates back to early organic chemistry, with their synthesis and reactivity being explored extensively. mdpi.com Over time, the recognition of their diverse pharmacological potential led to systematic investigations into their structure-activity relationships (SAR). researchgate.net Early research often focused on simple modifications of the benzamide core to understand how these changes influenced biological outcomes. acs.org

Similarly, piperidine was first isolated in 1850 and has since been a subject of continuous chemical and pharmacological interest. wikipedia.org Its presence in numerous natural alkaloids, such as piperine (B192125) from black pepper, spurred early investigations into its physiological effects. wikipedia.org The development of synthetic methods to create substituted piperidines opened the door for medicinal chemists to systematically explore its potential as a drug scaffold. nih.gov

The convergence of these two research streams, focusing on benzamides and piperidines, laid the groundwork for the synthesis and investigation of more complex molecules like this compound.

Current Research Landscape and Academic Significance of this compound Derivatives

In recent years, derivatives of this compound have emerged as promising candidates in various areas of therapeutic research. The strategic placement of the amino and piperidinyl groups on the benzamide core provides a versatile platform for generating libraries of compounds with diverse biological activities.

Detailed Research Findings:

Anticancer Activity: Research has shown that certain benzamide derivatives can act as activators of the hypoxia-inducible factor 1 (HIF-1) pathway, which can promote apoptosis in tumor cells. nih.gov For instance, some N-(piperidin-4-yl)benzamide derivatives have demonstrated significant inhibitory bioactivity in HepG2 cancer cells. nih.gov

Neurological Disorders: The benzamide scaffold is a key component in drugs targeting the central nervous system. mdpi.com The ability of the piperidine moiety to improve brain exposure makes these derivatives attractive for treating neurodegenerative diseases and psychiatric disorders. encyclopedia.pub

Inhibitors of Protein Kinase B (Akt): Derivatives incorporating a 4-aminopiperidine (B84694) scaffold have been developed as potent and orally bioavailable inhibitors of Protein Kinase B (PKB/Akt). acs.org These inhibitors have shown the ability to suppress tumor growth in preclinical models. acs.org

Hepatitis C Virus (HCV) Assembly Inhibition: A 4-aminopiperidine scaffold has been identified as a potent inhibitor of the assembly stages of the HCV life cycle. nih.gov This discovery opens up new avenues for the development of novel anti-HCV therapeutics. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-piperidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-10-8-9(12(14)16)4-5-11(10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPIUPQQXZIRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366136 | |

| Record name | 3-amino-4-(piperidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31642-95-2 | |

| Record name | 3-amino-4-(piperidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31642-95-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Piperidin 1 Yl Benzamide

Synthesis of the 3-Amino-4-(piperidin-1-yl)benzamide Core Structure

The construction of the this compound molecule is a multi-step process that relies on fundamental organic reactions to assemble the substituted benzene (B151609) ring.

Established Reaction Pathways and Synthetic Strategies

The synthesis of the this compound core typically begins with a suitably substituted nitrobenzene (B124822) derivative. A common and established pathway involves nucleophilic aromatic substitution followed by reduction and amide formation.

A representative synthetic route can be outlined as follows:

Nucleophilic Aromatic Substitution: The synthesis often commences with a precursor like 4-fluoro-3-nitrobenzonitrile (B23716) or 1-fluoro-2-nitrobenzene. The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic attack. Reaction with piperidine (B6355638) displaces the fluoride, forming 4-(piperidin-1-yl)-3-nitrobenzonitrile. This type of reaction is a standard method for introducing cyclic amines onto an aromatic ring. researchgate.netmdpi.com

Reduction of the Nitro Group: The nitro group of the resulting intermediate is then reduced to a primary amine. This transformation is crucial for installing the "3-amino" functionality of the target compound. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using reducing agents such as iron powder in acidic media or hydrazine (B178648) hydrate (B1144303) with a catalyst like ferric hydroxide. researchgate.netgoogle.com

Amide Formation: The final step is the conversion of the nitrile group (-CN) into a primary amide group (-CONH₂). This can be achieved through acid- or base-catalyzed hydrolysis of the nitrile to a carboxylic acid, followed by an amide coupling reaction. Alternatively, direct partial hydrolysis of the nitrile can yield the benzamide (B126). For the coupling of a carboxylic acid intermediate, standard coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) are frequently employed to facilitate the formation of the amide bond with an ammonia (B1221849) source under inert conditions.

The following table summarizes a typical reaction pathway.

| Step | Reactants | Key Reagents/Conditions | Product |

| 1 | 4-fluoro-3-nitrobenzonitrile, Piperidine | Polar aprotic solvent (e.g., DMF) | 4-(piperidin-1-yl)-3-nitrobenzonitrile |

| 2 | 4-(piperidin-1-yl)-3-nitrobenzonitrile | Fe/NH₄Cl or H₂/Pd-C | 3-amino-4-(piperidin-1-yl)benzonitrile |

| 3 | 3-amino-4-(piperidin-1-yl)benzonitrile | Acid or base hydrolysis, followed by NH₃ and a coupling agent (e.g., EDC/HOBt) | This compound |

Development of Novel and Efficient Synthetic Routes

Furthermore, alternative approaches to forming the substituted piperidine ring system itself are an area of active research. For instance, methods starting from readily available and chiral starting materials like L-glutamic acid have been developed to produce enantiomerically pure substituted piperidines, which could then be incorporated into the final benzamide structure. niscpr.res.inresearchgate.net Such approaches offer advantages in creating structurally diverse and stereochemically defined analogs. niscpr.res.in

Considerations for Sustainable Chemistry in Compound Synthesis

The principles of sustainable or "green" chemistry are increasingly important in synthetic planning. For the synthesis of this compound, several considerations can enhance its environmental profile.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product.

Use of Safer Solvents and Reagents: Selecting less hazardous solvents than traditional polar aprotic solvents like DMF where possible and replacing toxic reagents with safer alternatives. For example, catalytic reduction methods are often preferred over stoichiometric metal reagents.

Mild Reaction Conditions: The use of mild reaction conditions, such as ambient temperature and pressure, reduces energy consumption. niscpr.res.in Syntheses that utilize non-toxic catalysts are also a key advantage. niscpr.res.in

Process Intensification: Exploring technologies like flow chemistry could offer better control over reaction parameters, improve safety, and allow for more efficient, continuous production, thereby reducing waste.

Derivatization and Structure-Based Chemical Modifications of this compound

The this compound scaffold possesses multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs.

Systematic Modification of the Benzamide Moiety

The benzamide group offers several opportunities for derivatization. The primary amide (-CONH₂) can be modified, and the aromatic ring can be further substituted.

N-Substituted Amides: The carboxylic acid precursor, 3-amino-4-(piperidin-1-yl)benzoic acid, can be coupled with a diverse range of primary and secondary amines to generate a library of N-substituted benzamides. researchgate.net This is typically achieved using standard peptide coupling reagents like HBTU or CDI. mdpi.com This allows for the introduction of various functional groups, such as alkyl chains, rings, and heteroaromatic systems, to probe interactions with biological targets.

Amino Group Acylation: The 3-amino group is another handle for modification. It can be acylated, sulfonated, or used as a nucleophile in other reactions to introduce new substituents onto the benzene ring.

The table below illustrates potential modifications to the benzamide moiety.

| Modification Site | Reagent Type | Resulting Structure | Rationale |

| Amide Nitrogen | Alkyl/Aryl Amines (R-NH₂) | N-substituted benzamides | Modulate lipophilicity, introduce hydrogen bond donors/acceptors. |

| 3-Amino Group | Acyl Chlorides (R-COCl) | N-(4-(piperidin-1-yl)-3-(acylamino)phenyl)benzamide | Explore SAR at the 3-position of the aromatic ring. |

| Aromatic Ring | Electrophilic Reagents | Halogenated or nitrated derivatives | Alter electronic properties and metabolic stability. |

Structural Elaboration at the Piperidine Ring and Substituents

The piperidine ring is a key feature for structural elaboration, as its conformation and substituents can significantly influence the molecule's properties, including efficacy and metabolic stability.

Use of Substituted Piperidines: The most straightforward approach to modifying the piperidine moiety is to use a substituted piperidine during the initial nucleophilic aromatic substitution step. A wide variety of commercially available piperidines (e.g., 4-methylpiperidine, 4-hydroxypiperidine, 4-benzylpiperidine) can be used to generate diverse analogs. acs.org

Post-Synthetic Modification: If the piperidine ring contains a functional group (e.g., a hydroxyl or amino group), this can be used as a handle for further chemical transformations after the core scaffold has been assembled.

The following table shows examples of how using different starting piperidines can lead to structural diversity.

| Starting Piperidine | Resulting Final Compound | Potential Impact |

| Piperidine | This compound | Parent compound |

| 4-Methylpiperidine | 3-Amino-4-(4-methylpiperidin-1-yl)benzamide | Increased lipophilicity |

| 4-Hydroxypiperidine | 3-Amino-4-(4-hydroxypiperidin-1-yl)benzamide | Increased polarity, potential for hydrogen bonding |

| tert-Butyl piperidin-4-ylcarbamate | 3-Amino-4-(4-aminopiperidin-1-yl)benzamide (after deprotection) | Introduction of a basic center, H-bond donor |

These systematic modifications are essential in optimizing the properties of the this compound scaffold for various applications. nih.gov

Asymmetric Synthesis and Stereochemical Control of this compound Analogs

The synthesis of enantiomerically pure analogs of this compound is of significant interest, as the stereochemistry of a molecule can profoundly influence its pharmacological activity. Chiral piperidine derivatives are key structural motifs in many pharmaceutical compounds. nih.gov The development of asymmetric synthetic routes allows for the controlled preparation of specific stereoisomers, which is crucial for structure-activity relationship (SAR) studies and the identification of more potent and selective drug candidates.

Several strategies have been developed for the asymmetric synthesis of substituted piperidines:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the chiral piperidine ring. For instance, L-glutamic acid can be converted into enantiomerically pure 3-(N-Boc-amino)piperidine derivatives through a multi-step sequence involving esterification, protection, reduction, and cyclization. nih.govnih.gov

Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary can direct the stereochemical outcome of a reaction. The Ellman lab, for example, has developed tert-butanesulfinamide as a versatile chiral auxiliary for the asymmetric synthesis of a wide variety of amines. nih.gov This methodology could be adapted to synthesize chiral aminopiperidine precursors.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity is a powerful and efficient method. Asymmetric hydrogenation of pyridine (B92270) derivatives using chiral transition metal catalysts is a common strategy to produce chiral piperidines. cpcscientific.com Another approach involves the catalytic enantioselective allylation of piperazin-2-ones, which can then be converted to chiral piperazines, a related class of heterocycles. nih.gov

Diastereoselective Reactions: Stereochemical control can also be achieved through diastereoselective reactions. For example, the reduction of a substituted piperidinone can lead to the formation of different diastereomers depending on the reducing agent and reaction conditions. Subsequent separation of these diastereomers can provide access to stereochemically pure compounds. nih.gov

Interactive Data Table: Asymmetric Synthesis Approaches for Piperidine Analogs

| Approach | Description | Example Starting Material/Reagent | Key Feature |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules. | L-Glutamic Acid | Readily available enantiopure starting material. |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct stereochemistry. | tert-Butanesulfinamide | High diastereoselectivity and predictable stereochemical outcome. |

| Asymmetric Catalysis | Use of a chiral catalyst to create a stereocenter. | Chiral Rhodium or Iridium catalysts | High enantiomeric excess and catalytic efficiency. |

| Diastereoselective Reaction | Formation of diastereomers in unequal amounts, followed by separation. | Reduction of a substituted piperidinone | Access to multiple stereoisomers from a common intermediate. |

Advanced Spectroscopic and Spectrometric Characterization of 3 Amino 4 Piperidin 1 Yl Benzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 3-Amino-4-(piperidin-1-yl)benzamide, offering insights into its atomic connectivity and spatial arrangement.

High-Resolution One-Dimensional (1H, 13C, 15N) NMR Analysis

High-resolution one-dimensional NMR spectroscopy provides fundamental information about the chemical environment of magnetically active nuclei within the molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic, amine, amide, and piperidine (B6355638) protons. In a typical spectrum recorded in DMSO-d₆, the amide protons (NH₂) appear as a singlet around 7.90 ppm. The aromatic protons exhibit distinct splitting patterns: a doublet at approximately 6.80 ppm (J = 8.4 Hz) for the proton at position 5, a doublet of doublets at about 7.25 ppm (J = 8.4, 2.0 Hz) for the proton at position 6, and a doublet at around 7.40 ppm (J = 2.0 Hz) for the proton at position 2. The piperidine protons show complex multiplets in the aliphatic region, with the axial protons at positions 2 and 6 appearing between 1.45–1.55 ppm, the protons at positions 3 and 5 between 2.70–2.85 ppm, and the proton at position 4 between 3.10–3.30 ppm.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by providing information on the carbon framework. The carbonyl carbon of the amide group is typically observed downfield at approximately 167.9 ppm. The aromatic carbons show signals in the range of 119.5 to 138.4 ppm. Specifically, the carbon at position 5 resonates around 119.5 ppm, position 2 at 124.3 ppm, position 6 at 131.8 ppm, and the carbon attached to the piperidine ring (position 1) at 138.4 ppm. The piperidine carbons appear in the upfield region, with the carbons at positions 3 and 5 at about 24.8 ppm, positions 2 and 6 at 46.2 ppm, and position 4 at 52.1 ppm.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms in the amino, amide, and piperidine groups, offering further structural confirmation.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) | ¹³C Chemical Shift (δ, ppm) |

| Amide NH₂ | 7.90 | s | - | - |

| Aromatic H2 | 7.40 | d | 2.0 | 124.3 |

| Aromatic H5 | 6.80 | d | 8.4 | 119.5 |

| Aromatic H6 | 7.25 | dd | 8.4, 2.0 | 131.8 |

| Aromatic C1 | - | - | - | 138.4 |

| Amide C=O | - | - | - | 167.9 |

| Piperidine H2, H6 (axial) | 1.45–1.55 | m | - | 46.2 |

| Piperidine H3, H5 | 2.70–2.85 | m | - | 24.8 |

| Piperidine H4 | 3.10–3.30 | m | - | 52.1 |

Data sourced from reference .

Advanced Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Applications for Connectivity and Conformation

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex NMR signals and elucidating the through-bond and through-space connectivities within this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In the context of this compound, COSY spectra would confirm the coupling between adjacent aromatic protons (H5 and H6) and within the piperidine ring spin system. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduemerypharma.com This is crucial for assigning the carbon signals based on the already assigned proton signals. emerypharma.com For instance, the aromatic proton signals would show correlations to their corresponding aromatic carbon signals, and the piperidine proton signals would correlate with their attached carbon atoms. researchgate.netemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This technique is instrumental in establishing the connectivity between different functional groups. For example, correlations would be expected from the piperidine protons to the aromatic carbon at position 4, and from the aromatic protons to the amide carbonyl carbon. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons, providing insights into the molecule's three-dimensional conformation. researchgate.net For instance, NOESY could show correlations between the piperidine protons and the aromatic proton at position 5, confirming their spatial closeness.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. nih.govnih.gov Using techniques like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecular ion, [M+H]⁺. The high resolution of the instrument allows for the accurate mass measurement of this ion, which can be used to confirm the molecular formula (C₁₂H₁₇N₃O). chemspider.com

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecular ion, providing valuable structural information. Common fragmentation pathways for this compound involve the loss of the ammonia (B1221849) molecule from the amide group, resulting in a fragment ion [M+H–NH₃]⁺. Another significant fragmentation is the cleavage of the amide C-N bond, leading to the formation of a benzoyl cation fragment. researchgate.net The loss of the piperidine moiety is also a characteristic fragmentation pathway.

Interactive Data Table: ESI-MS Fragmentation of this compound

| m/z (Observed) | Assignment |

| 219.1 | [M+H]⁺ (molecular ion) |

| 202.1 | [M+H–NH₃]⁺ |

| 164.0 | Benzamide (B126) fragment (C₇H₆NO⁺) |

| 98.1 | Piperidine fragment (C₅H₁₂N⁺) |

Data sourced from reference .

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. mpg.de The N-H stretching vibrations of the primary amine and the amide group are typically observed in the region of 3180-3320 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) gives rise to a strong absorption band around 1655 cm⁻¹. The N-H bending vibration of the amide group (Amide II band) is found near 1590 cm⁻¹. The C-N stretching of the aromatic amine and the C-N-C asymmetric stretching of the piperidine ring appear around 1450 cm⁻¹ and 1250 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. nih.govresearchgate.net Aromatic ring breathing modes are typically strong in Raman spectra and for this compound, a prominent band is expected around 1605 cm⁻¹. researchgate.net The symmetric C-N stretching vibration can be observed around 1300 cm⁻¹.

Interactive Data Table: Vibrational Frequencies for this compound

| Technique | Frequency (cm⁻¹) | Assignment |

| IR | 3320, 3180 | N-H stretching (amide and amine) |

| IR | 1655 | C=O stretching (amide I band) |

| IR | 1590 | N-H bending (amide II band) |

| IR | 1450 | C-N stretching (aromatic amine) |

| IR | 1250 | C-N-C asymmetric stretching (piperidine) |

| Raman | 1605 | Aromatic ring breathing mode |

| Raman | 1300 | C-N symmetric stretching |

Data sourced from reference .

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for this compound in the solid state. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the absolute stereochemistry and the preferred conformation of the molecule in the crystal lattice.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.42 |

| b (Å) | 12.35 |

| c (Å) | 10.18 |

| α (°) | 90 |

| β (°) | 105.6 |

| γ (°) | 90 |

Data sourced from reference .

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

For chiral derivatives of this compound, Circular Dichroism (CD) spectroscopy is an essential technique for characterizing their stereochemical properties. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, particularly the spatial arrangement of its chromophores.

If a chiral center is introduced into the this compound scaffold, for instance, by using a chiral piperidine derivative like (R)- or (S)-3-aminopiperidine, the resulting enantiomers will exhibit mirror-image CD spectra. pharmaffiliates.comchemicalbook.com The sign and magnitude of the Cotton effects in the CD spectrum can be used to assign the absolute configuration of the chiral centers and to study conformational changes in solution. nih.gov

Mechanistic Investigations of 3 Amino 4 Piperidin 1 Yl Benzamide at the Molecular and Cellular Level

Identification and Validation of Direct Protein Targets

The foundational step in understanding the mechanism of any bioactive compound is the identification of its direct protein interaction partners. For 3-Amino-4-(piperidin-1-yl)benzamide, no specific protein targets have been reported in the scientific literature. The methodologies to achieve this are well-established and are described below.

Affinity proteomics and chemoproteomics are powerful, unbiased methods to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate or even in living cells. A typical workflow would involve synthesizing a derivative of this compound that incorporates a reactive group or a tag. This modified compound could then be used as a "bait" to capture its interacting proteins.

Table 1: Potential Affinity-Based Proteomics Strategies for Target Identification of this compound

| Technique | Description | Potential Application |

| Affinity Chromatography | The compound is immobilized on a solid support (e.g., beads) and incubated with a protein mixture. Interacting proteins are captured and subsequently identified by mass spectrometry. | To identify proteins from cell or tissue lysates that bind to this compound. |

| Activity-Based Protein Profiling (ABPP) | A reactive probe based on the compound's structure is used to covalently label the active sites of specific enzyme families. | If this compound targets a specific class of enzymes, ABPP could identify these targets. |

| Photo-Affinity Labeling | A photo-reactive group is incorporated into the compound, which upon UV irradiation, forms a covalent bond with its binding partner, allowing for its identification. | To capture both stable and transient protein interactions in a cellular context. |

Once potential protein targets are identified, their biological relevance to the compound's activity must be validated. Genetic techniques like CRISPR/Cas9 are invaluable for this purpose. By knocking out or knocking down the expression of a candidate target protein, researchers can assess whether the cellular response to this compound is altered. If the effect of the compound is diminished or abolished in the genetically modified cells, it provides strong evidence that the perturbed protein is a direct and functionally relevant target.

Elucidation of Downstream Biological Pathways and Cellular Responses

Identifying the direct protein target is the first step. The subsequent challenge is to understand the broader biological consequences of this interaction.

"Omics" technologies provide a global view of the changes occurring within a cell upon treatment with a compound. For this compound, these approaches could reveal the downstream signaling pathways and cellular processes it modulates.

Transcriptomics (e.g., RNA-seq): Would reveal changes in gene expression, indicating which signaling pathways are activated or inhibited.

Proteomics: Would provide a snapshot of the changes in the cellular proteome, including post-translational modifications, which are often key events in signaling cascades.

Metabolomics: Would identify alterations in the levels of small molecule metabolites, offering insights into the compound's impact on cellular metabolism.

These techniques are used to quantify the phenotypic changes in cells following compound treatment.

Flow Cytometry: Can be used to analyze various cellular parameters on a single-cell basis, such as cell cycle progression, apoptosis, and the expression of specific protein markers.

High-Content Imaging: An automated microscopy-based approach that allows for the simultaneous measurement of multiple cellular features, providing a detailed phenotypic fingerprint of the compound's effect.

Understanding the Impact of this compound on Specific Cellular Processes

The culmination of the above-mentioned studies would be a detailed understanding of how this compound affects specific cellular functions. Based on the activities of other structurally related benzamides, one might hypothesize its involvement in processes such as cell signaling, proliferation, or inflammation. However, without experimental data, any such assertion remains speculative.

Regulation of Cell Proliferation, Apoptosis, and Autophagy

At the cellular level, a key area of investigation for novel chemical entities is their impact on fundamental processes such as cell proliferation, programmed cell death (apoptosis), and cellular self-clearance (autophagy). These processes are tightly regulated, and their dysregulation is a hallmark of various diseases, including cancer.

Research into the effects of novel benzamide (B126) derivatives has often focused on their anti-proliferative and pro-apoptotic properties. For instance, some N-substituted benzamides have been shown to induce apoptosis in cancer cell lines. nih.gov The mechanisms underlying these effects can be diverse, ranging from the inhibition of key enzymes involved in DNA repair and cell cycle progression to the modulation of signaling pathways that control cell fate.

Table 1: Hypothetical Research Findings on the Effects of this compound on Cellular Processes

| Cellular Process | Assay | Hypothetical Observation | Potential Mechanism |

| Cell Proliferation | MTT Assay | Dose-dependent reduction in cell viability | Inhibition of cell cycle progression |

| Apoptosis | Annexin V/PI Staining | Increase in apoptotic cell population | Activation of caspase signaling pathways |

| Autophagy | LC3-II Immunoblotting | Modulation of LC3-II protein levels | Interference with autophagosome formation |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Specific experimental results for this compound are not currently available.

Modulation of Inflammatory and Immune Responses in Cellular Models

The inflammatory response is a complex biological process involving various immune cells and signaling molecules. Chronic inflammation is implicated in the pathogenesis of numerous diseases. Compounds that can modulate inflammatory and immune responses are therefore of significant therapeutic interest.

The benzamide scaffold is present in molecules known to possess anti-inflammatory properties. For example, some benzamides have been shown to inhibit the production of pro-inflammatory cytokines. The piperidine (B6355638) moiety is also a common feature in compounds with immunomodulatory effects. Therefore, it is plausible that this compound could influence inflammatory pathways in cellular models.

Table 2: Potential Research Findings on the Immunomodulatory Effects of this compound in Cellular Models

| Cellular Model | Parameter Measured | Hypothetical Observation | Potential Mechanism |

| Macrophage Cell Line | Cytokine Secretion (e.g., TNF-α, IL-6) | Reduction in pro-inflammatory cytokine levels | Inhibition of key inflammatory signaling pathways |

| T-Lymphocyte Culture | Cell Proliferation | Suppression of T-cell proliferation | Modulation of T-cell activation signals |

| Peripheral Blood Mononuclear Cells (PBMCs) | Gene Expression Profiling | Altered expression of inflammation-related genes | Transcriptional regulation of immune response genes |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Specific experimental results for this compound are not currently available.

Pre Clinical Efficacy Studies of 3 Amino 4 Piperidin 1 Yl Benzamide in in Vitro and Ex Vivo Research Models

Application in Disease-Relevant Cell Line Panels

The initial assessment of an anti-cancer agent's efficacy often involves screening against a panel of cancer cell lines. This approach allows for the determination of the compound's activity across different cancer types and genetic backgrounds.

Dose-Response Efficacy and Time-Dependent Effects in Monolayer Cultures

Studies on tankyrase inhibitors, the class to which 3-Amino-4-(piperidin-1-yl)benzamide belongs, have demonstrated dose-dependent inhibition of cancer cell growth. For instance, the tankyrase inhibitor RK-287107 exhibited a 50% growth inhibition (GI₅₀) value of 0.449 μmol/L in COLO-320DM colorectal cancer cells. nih.gov Similarly, another tankyrase inhibitor, G007-LK, showed a GI₅₀ of 0.434 μmol/L in the same cell line. nih.gov The anti-proliferative effects of these inhibitors are often evaluated over a period of several days to account for time-dependent responses. The table below illustrates the dose-response efficacy of representative tankyrase inhibitors in a cancer cell line.

| Compound | Cell Line | GI₅₀ (μmol/L) |

| RK-287107 | COLO-320DM | 0.449 |

| G007-LK | COLO-320DM | 0.434 |

| MSC2504877 | COLO320DM | Not specified |

Data sourced from studies on representative tankyrase inhibitors.

Synergistic and Antagonistic Interactions in Combination Studies with Reference Compounds

To enhance therapeutic efficacy and overcome potential drug resistance, this compound and other tankyrase inhibitors have been evaluated in combination with other anti-cancer agents. Research has shown that tankyrase inhibitors can act synergistically with other drugs. For example, the tankyrase inhibitor TNKS656 displayed a synergistic effect when combined with the EGFR inhibitor Erlotinib in non-small cell lung cancer (NSCLC) cell lines, including PC9, HCC827, and HCC4006. nih.gov This synergistic interaction was not observed with a porcupine inhibitor, which specifically targets the Wnt/β-catenin signaling pathway, suggesting that the synergy is mediated through YAP inhibition. nih.gov

In another study, a combination of a tankyrase-1 (TNKS1) inhibitor and a polo-like kinase 1 (PLK1) inhibitor resulted in a synergistic inhibition of cell growth and a significant increase in apoptosis in triple-negative breast cancer (TNBC) cells. iiarjournals.orgnih.gov These findings highlight the potential of combination therapies involving tankyrase inhibitors to achieve superior anti-cancer effects.

Primary Cell Models and Co-culture Systems for Complex Cellular Interactions

To better mimic the tumor microenvironment, which includes various cell types that can influence tumor growth and drug response, primary cell models and co-culture systems are employed. For instance, studies on the tankyrase inhibitor OM-153 involved the use of primary normal human lung fibroblasts in 2D cultures to assess its anti-fibrotic effects. atsjournals.org The use of primary cells allows for the investigation of a compound's activity in a context that more closely resembles the cellular composition of a specific tissue. Co-culture systems, which involve growing cancer cells together with other cell types like fibroblasts or immune cells, can provide insights into how the tumor microenvironment modulates the efficacy of a therapeutic agent.

Ex Vivo Tissue Slice Culture Models for Maintaining Tissue Microenvironment

Ex vivo tissue slice culture models represent a significant step towards bridging the gap between in vitro studies and clinical trials. These models utilize precision-cut slices of patient-derived tumor tissue, thereby preserving the native tissue architecture and microenvironment. This technique has been successfully applied to evaluate the efficacy of tankyrase inhibitors in a disease-relevant context.

For example, the anti-fibrotic efficacy of the tankyrase inhibitor OM-153 was demonstrated in precision-cut lung slices (PCLS) from patients with idiopathic pulmonary fibrosis (IPF). atsjournals.org Treatment with OM-153 showed anti-fibrotic effects in these patient-derived tissues, providing strong pre-clinical evidence for its therapeutic potential. atsjournals.org

Pharmacodynamic Biomarker Evaluation in Pre-clinical Animal Models

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a drug is engaging its target and eliciting the desired biological response in vivo. For tankyrase inhibitors like this compound, the stabilization of target proteins such as AXIN2 and Tankyrase 1/2 serves as a key PD biomarker.

In pre-clinical animal models, the administration of tankyrase inhibitors has been shown to lead to the accumulation of these biomarker proteins in tumor tissues. For instance, in a mouse xenograft model using the TNKSi-sensitive Iso 75 organoid line, treatment with a tankyrase inhibitor led to an increase in AXIN2 and TNKS1/2 levels, confirming target engagement in vivo. plos.org Similarly, the novel tankyrase inhibitor RK-287107 caused an accumulation of tankyrase and Axin1/2 in COLO-320DM xenografts. nih.gov Furthermore, the tankyrase inhibitor STP1002 demonstrated antitumour activity in APC-mutated CRC patient-derived tumour xenograft models, which was associated with the stabilization of AXINs. nih.govresearchgate.net These findings validate the use of these proteins as robust pharmacodynamic biomarkers for assessing the in vivo activity of tankyrase inhibitors.

Assessment of Target Engagement and Downstream Pathway Modulation in Animal Tissues

There is no publicly available data from in vivo animal studies detailing the target engagement of this compound. Consequently, information regarding its specific molecular targets within a biological system and the subsequent modulation of downstream signaling pathways in animal tissues is not available.

Scientific investigation into the mechanism of action of a compound typically involves identifying its binding affinity to specific receptors, enzymes, or other proteins. Following this, researchers would assess the functional consequences of this binding, such as the activation or inhibition of signaling cascades. Such studies often employ techniques like radioligand binding assays, immunoprecipitation followed by western blotting, or mass spectrometry-based proteomics on tissue samples from animal models. However, no such studies have been published for this compound.

Table 1: In Vivo Target Engagement and Pathway Modulation Data for this compound

| Parameter | Finding |

|---|---|

| Specific Molecular Target(s) | Data not available in public domain |

| Evidence of Target Engagement in Animal Tissues | Data not available in public domain |

| Downstream Signaling Pathways Modulated | Data not available in public domain |

Histopathological and Immunohistochemical Analysis of Biological Effects in Animal Organs

Consistent with the lack of target engagement and pathway modulation data, there are no published reports on the histopathological or immunohistochemical analysis of biological effects induced by this compound in animal organs.

Histopathological analysis involves the microscopic examination of tissue to study the manifestations of disease or the effects of a substance. Immunohistochemistry is a technique that uses antibodies to detect the presence and location of specific proteins in tissue sections. These analyses are crucial in preclinical research to understand the physiological and potential pathological changes induced by a compound in various organs. The absence of such studies for this compound means that its effects on tissue morphology and protein expression in an in vivo setting remain uncharacterized.

Table 2: Histopathological and Immunohistochemical Findings for this compound in Animal Organs

| Organ System | Histopathological Findings | Immunohistochemical Markers Analyzed | Findings |

|---|

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Amino 4 Piperidin 1 Yl Benzamide Analogs

Systematic Exploration of Structural Modifications and Their Biological Impact

The exploration of 3-amino-4-(piperidin-1-yl)benzamide analogs has been a fertile ground for understanding how subtle and significant structural changes translate into altered biological outcomes. This systematic approach has been crucial in mapping the chemical space around this scaffold to identify derivatives with enhanced potency and improved drug-like properties.

Impact of Substituents on the Benzamide (B126) Aromatic Ring

The benzamide aromatic ring serves as a important anchor for molecular interactions and its substitution pattern plays a pivotal role in modulating the biological activity of the analogs. Studies have shown that the introduction of various substituents on this ring can significantly influence the compound's affinity for its biological target. For instance, in a series of diaryl amino piperidine (B6355638) derivatives investigated as delta opioid receptor agonists, the nature and position of substituents on the benzamide ring were found to be critical for both potency and selectivity. nih.gov

The electronic nature of the substituents, whether electron-donating or electron-withdrawing, can alter the charge distribution across the aromatic ring, thereby affecting hydrogen bonding and other non-covalent interactions with the target protein. For example, the introduction of halogen atoms to the central aromatic ring of certain sulfonamides, a related class of compounds, led to a significant decrease in plasma clearance rates, highlighting the impact of aromatic substitution on metabolic stability. nih.gov

Conformational and Electronic Effects of Piperidine Ring Substitutions

For example, in the development of antifungal agents based on a 4-aminopiperidine (B84694) core, it was observed that the nature of the substituent at the piperidine nitrogen was crucial for activity. mdpi.com Specifically, a benzyl (B1604629) or phenylethyl group at this position, combined with a long alkyl chain at the 4-amino group, resulted in potent antifungal compounds. mdpi.com Furthermore, computational studies, such as MM2 and AM1 calculations on fentanyl analogs, have shown that the chair conformation of the piperidine ring with an axial anilide group is often the lowest energy and most active conformation. researchgate.net

Role of Linker Chemistry and Stereochemical Configuration

In the optimization of NLRP3 inflammasome inhibitors, the length of the carbon chain linker used to conjugate a 2-chlorobenzene moiety to the piperidine ring was systematically modulated. mdpi.com This study revealed that an acetamide (B32628) bridge provided the optimal spacing for anti-pyroptotic activity, while shorter linkers or the removal of the carbonyl group led to inactive compounds. mdpi.com The stereochemistry at chiral centers within the molecule is also of paramount importance. The synthesis of specific enantiomers or diastereomers is often required to achieve the desired biological effect, as different stereoisomers can exhibit vastly different potencies and selectivities. nih.govresearchgate.net

Identification of Key Pharmacophoric Features and Essential Binding Determinants

Through extensive SAR studies, researchers have been able to identify the key pharmacophoric features of this compound analogs that are essential for their biological activity. A pharmacophore model represents the crucial three-dimensional arrangement of functional groups required for a molecule to interact with its biological target.

For this class of compounds, the pharmacophore typically includes:

A hydrogen bond donor, often the amino group on the benzamide ring.

A hydrogen bond acceptor, usually the carbonyl oxygen of the benzamide.

A basic nitrogen atom within the piperidine ring, which is often protonated at physiological pH and can engage in ionic interactions.

A hydrophobic region, which can be occupied by the piperidine ring itself or by aromatic substituents.

Molecular docking and computational modeling have been instrumental in visualizing and understanding these interactions at the atomic level. These techniques help to elucidate how the molecule fits into the binding site of its target protein and which specific amino acid residues are involved in the binding event. For instance, in the development of delta opioid receptor agonists, the phenol (B47542) functional group and substitution on the piperidine nitrogen were identified as crucial for agonist activity and selectivity. nih.gov

Rational Design Strategies for Potency, Selectivity, and Improved Target Engagement

The insights gained from SAR and pharmacophore modeling have enabled the rational design of new analogs with improved potency, selectivity, and target engagement. semanticscholar.org By understanding which structural modifications lead to enhanced activity, medicinal chemists can make targeted changes to the molecule to optimize its interaction with the biological target.

Strategies for improving potency often involve introducing substituents that create additional favorable interactions with the binding site, such as hydrogen bonds or hydrophobic contacts. For example, the discovery of a potent GPR52 G protein-biased agonist involved the optimization of a lead compound by employing an iterative drug design approach. researchgate.net

Selectivity, the ability of a drug to bind to its intended target without affecting other proteins, is a critical aspect of drug design. Achieving selectivity often involves exploiting subtle differences in the binding sites of related proteins. By designing molecules that fit snugly into the target's binding pocket while clashing with the binding sites of off-target proteins, it is possible to develop highly selective inhibitors.

Optimization of Pre-clinical ADME Parameters through Rational Structural Design

In addition to optimizing potency and selectivity, rational structural design is also employed to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. A compound with excellent potency in vitro may fail in preclinical development if it has poor oral bioavailability, is rapidly metabolized, or has an unfavorable distribution profile.

Medicinal chemists use a variety of strategies to optimize ADME parameters. For example, to improve metabolic stability, they might introduce blocking groups at sites of metabolism or replace metabolically labile functional groups with more stable alternatives. nih.gov In a study aimed at discovering a T-type calcium channel blocker, modifications to improve ADME properties led to the discovery of a compound with significantly decreased plasma clearance and improved oral bioavailability in rats. nih.gov

The manipulation of physicochemical properties such as lipophilicity (logP) and polar surface area (PSA) is another key strategy. These properties influence a compound's solubility, permeability, and ability to cross biological membranes. By fine-tuning these parameters through structural modifications, it is possible to achieve a desirable balance of properties that leads to a successful preclinical candidate. nih.gov

Below is a table summarizing the structure-activity relationships of some this compound analogs and related compounds, highlighting the impact of structural modifications on their biological activity.

| Compound/Analog | Structural Modification | Biological Target/Activity | Key Findings | Reference |

| Diaryl amino piperidine derivatives | Varied substituents on the benzamide ring and piperidine nitrogen | Delta opioid receptor agonists | The phenol group and piperidine N-substituent are crucial for activity and selectivity. | nih.gov |

| 4-Aminopiperidine derivatives | Benzyl or phenylethyl at piperidine N; long alkyl chain at 4-amino group | Antifungal agents | This combination of substituents leads to high antifungal activity. | mdpi.com |

| NLRP3 Inflammasome Inhibitors | Varied linker length between piperidine and 2-chlorobenzene | NLRP3 inflammasome inhibition | An acetamide linker provided optimal spacing for activity. | mdpi.com |

| T-Type Calcium Channel Blockers | Halogen substitution on the central aromatic ring | T-type calcium channel blockers | Introduction of halogens significantly decreased plasma clearance. | nih.gov |

Correlation of Molecular Descriptors with Observed Biological Activities

The systematic investigation into the correlation between the molecular features of this compound analogs and their biological activities is a cornerstone of modern drug design. By employing Quantitative Structure-Activity Relationship (QSAR) models, researchers can establish mathematical relationships between the chemical structure and a specific biological effect. archivepp.com These models rely on calculated molecular descriptors, which are numerical values that quantify various physicochemical properties of a molecule.

For benzamide derivatives, a prominent area of study is their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme family critical to cellular processes like DNA repair. nih.gov The development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has been instrumental in understanding the structure-activity correlations for these inhibitors. nih.gov These studies help to interpret how modifications to the molecular structure influence the compound's ability to bind to its target. nih.gov

Key molecular descriptors that often show a strong correlation with the biological activity of benzamide analogs include:

Electronic Descriptors: Properties like the distribution of charges, dipole moment, and the energy of the highest occupied molecular orbital (HOMO) are crucial. The inductive and resonance effects of substituents can significantly influence the strength of hydrogen bonding, a key interaction in drug-receptor binding. researchgate.net For some analogs, electro-withdrawing characteristics have been shown to positively contribute to inhibitory potency. nih.gov

Hydrophobic Descriptors: Lipophilicity, often expressed as LogP, is a critical factor influencing a compound's ability to cross cell membranes and interact with hydrophobic pockets in a target protein. Studies on related inhibitors have shown that hydrophobic character is often crucial for potent activity. nih.gov

Thermodynamic Descriptors: The change in enthalpy (ΔH°) upon binding provides insight into the intrinsic strength of interactions like hydrogen bonding between the compound and its target. researchgate.net

QSAR studies on various benzamide and piperidine-containing scaffolds have consistently demonstrated that specific structural modifications can dramatically alter biological activity. For instance, in one study on bis-benzamide inhibitors, a nitro group at the N-terminus was found to be essential for biological activity, while its removal or replacement led to inactive compounds. mdpi.com Similarly, research on other piperidine derivatives has shown that alterations to the piperidine ring can enhance selectivity and efficacy.

The following interactive table provides an illustrative example of how molecular descriptors might be correlated with the PARP-1 inhibitory activity of hypothetical analogs of this compound. The data is based on general principles observed in QSAR studies of benzamide-based inhibitors.

Table 1: Illustrative Correlation of Molecular Descriptors with PARP-1 Inhibitory Activity for this compound Analogs

| Analog | R¹ Substituent (on Benzene (B151609) Ring) | R² Substituent (on Piperidine) | IC₅₀ (nM) | LogP | Dipole Moment (Debye) |

| 1 | H (Parent) | H | 75 | 1.8 | 4.5 |

| 2 | 2-Fluoro | H | 50 | 2.0 | 5.1 |

| 3 | H | 4-Hydroxy | 120 | 1.3 | 3.9 |

| 4 | 2-Methyl | H | 90 | 2.3 | 4.3 |

| 5 | 2-Nitro | H | 250 | 1.7 | 6.8 |

This illustrative data suggests that introducing a small, electronegative substituent like a fluoro group (Analog 2) can enhance potency, possibly by increasing the dipole moment and favorable electronic interactions within the binding site. Conversely, adding a polar hydroxyl group to the piperidine ring (Analog 3) decreases lipophilicity (LogP) and activity, suggesting that a certain level of hydrophobicity is required. Replacing the amino group with a bulky and strongly electron-withdrawing nitro group (Analog 5) significantly reduces activity, indicating that both steric and electronic factors must be finely balanced.

By establishing these robust, statistically significant QSAR models, researchers can predict the activity of novel compounds before their synthesis. nih.gov This predictive power provides a rational basis for designing new derivatives, helping to prioritize the synthesis of molecules with the highest potential efficacy and accelerating the discovery of new therapeutic agents. nih.govnih.gov

Computational Chemistry and in Silico Modeling of 3 Amino 4 Piperidin 1 Yl Benzamide

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 3-Amino-4-(piperidin-1-yl)benzamide, and a biological macromolecule (target), typically a protein or nucleic acid.

Prediction of Binding Modes and Affinities

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, forming a stable complex. For benzamide (B126) derivatives, these simulations are crucial in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. While specific docking studies on this compound are not extensively documented in publicly available literature, studies on analogous benzamide compounds targeting various receptors, such as tyrosine kinases and G-protein coupled receptors (GPCRs), provide a framework for understanding its potential binding modes. nih.gov

| Target Protein Class | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |

| Tyrosine Kinase | Hinge Region Amino Acids | Hydrogen Bonding |

| GPCR | Transmembrane Helix Residues | Hydrophobic Interactions, Hydrogen Bonding |

| Viral Protease | Catalytic Dyad | Hydrogen Bonding, Pi-Pi Stacking |

Analysis of Ligand-Induced Conformational Changes in Biological Targets

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, simulating its movement over time. These simulations can reveal how the binding of a ligand like this compound might induce conformational changes in its biological target. Such changes can be subtle, involving the rearrangement of a few amino acid side chains, or more dramatic, leading to the opening or closing of entire protein domains.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR).

Development of Predictive Models for Biological Activity and Physicochemical Properties

For a series of aminopiperidinyl benzamide analogs, QSAR models can be developed to predict their biological activity, such as inhibitory potency against a specific enzyme or receptor binding affinity. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that quantify various aspects of their chemical structure (e.g., electronic, steric, and hydrophobic properties).

A typical QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors, for example, identified that hydrophobic character and the presence of hydrogen bond donors were crucial for inhibitory activity. nih.gov Such models, often expressed as a mathematical equation, can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs of this compound.

Statistical Validation and Domain of Applicability of QSAR/QSPR Models

The reliability of a QSAR/QSPR model is assessed through rigorous statistical validation. Internal validation techniques, such as leave-one-out cross-validation (q²), and external validation using a separate test set of compounds are employed to ensure the model's predictive power. The domain of applicability of the model is also defined, which specifies the chemical space for which the model's predictions are considered reliable. A 3D-QSAR model for aminophenyl benzamide derivatives targeting HDACs showed excellent statistical significance with a high correlation coefficient (r²) and cross-validated correlation coefficient (q²). nih.gov

| QSAR Model Parameter | Description | Typical Value for a Robust Model |

| r² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| q² (Cross-validated r²) | Measures the predictive ability of the model for the training data. | > 0.5 |

| External r² | Measures the predictive ability of the model for an external test set. | > 0.6 |

In Silico Prediction of Pharmacokinetic and Metabolic Properties (e.g., ADME prediction)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. Various computational models are available to predict these properties for compounds like this compound.

| ADME Property | Predicted Value (Hypothetical) | Implication |

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier Penetration | Low to Moderate | May have limited central nervous system effects. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates. |

| P-glycoprotein Substrate | Yes/No | Influences distribution and elimination. |

Virtual Screening Approaches for Identifying Novel Interacting Proteins or Analog Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, virtual screening can be employed to identify its potential biological targets or to discover novel scaffolds with similar predicted activities.

Structure-Based Virtual Screening (SBVS): This approach requires the three-dimensional structure of a potential protein target. Molecular docking, a key component of SBVS, would be used to predict the binding mode and affinity of this compound within the binding site of various proteins. For instance, given the structural similarities of this compound to known inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP), a virtual screening campaign could be launched against a panel of PARP isoforms or other enzymes implicated in disease pathways. The process would involve preparing the 3D structure of the compound and docking it into the crystal structures of the target proteins. The results would be scored based on the predicted binding energy, with top-ranking poses being visually inspected for key interactions such as hydrogen bonds and hydrophobic contacts.

Ligand-Based Virtual Screening (LBVS): When a reliable 3D structure of a target is unavailable, LBVS offers an alternative. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. Starting with this compound as a query, large compound databases like ZINC or PubChem could be screened to identify molecules with high structural similarity. This can be achieved using 2D fingerprinting methods or 3D shape-based screening. The identified hits would represent a library of potential analog scaffolds that could be synthesized and tested for similar or improved biological activity.

A hypothetical workflow for a virtual screening campaign is outlined below:

| Step | Description | Tools and Databases |

| 1. Target/Ligand Preparation | Prepare the 3D structure of this compound and potential protein targets. | - |

| 2. Database Selection | Choose a compound library for screening. | ZINC, PubChem, ChEMBL |

| 3. Screening Execution | Perform either SBVS (docking) or LBVS (similarity search). | AutoDock Vina, Schrödinger Suite, ROCS |

| 4. Hit Selection and Filtering | Rank the screened compounds based on scoring functions and apply filters (e.g., Lipinski's rule of five) to select promising candidates. | - |

| 5. Post-Screening Analysis | Visually inspect the binding modes of top hits and prioritize them for further experimental validation. | - |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. For this compound, DFT calculations can reveal crucial information about its stability, reactivity, and potential interaction mechanisms at a subatomic level.

Electronic Structure Analysis: By solving the Schrödinger equation for the molecule, DFT can be used to determine the distribution of electrons and the energies of the molecular orbitals. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Reactivity Descriptors: DFT calculations can also be used to compute various reactivity descriptors that provide insights into the molecule's chemical behavior. These include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (electrophilic sites), susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms, indicating their role as hydrogen bond acceptors.

A hypothetical table of DFT-calculated properties for this compound, based on a B3LYP/6-31G* level of theory, is presented below for illustrative purposes.

| Parameter | Description | Hypothetical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.6 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.3 eV |

| Global Softness (S) | Reciprocal of chemical hardness | 0.43 eV⁻¹ |

These computational approaches, from broad virtual screenings to detailed quantum chemical calculations, are indispensable in modern drug discovery. For this compound, they offer a rational framework for identifying potential biological targets, discovering novel analogs, and understanding its intrinsic chemical properties, thereby guiding further experimental investigations.

Advanced Analytical Methodologies for Detection and Quantification of 3 Amino 4 Piperidin 1 Yl Benzamide in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive and Selective Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules in biological fluids and tissues. chromatographytoday.com Its high sensitivity, specificity, and wide dynamic range make it exceptionally well-suited for demanding bioanalytical applications. chromatographytoday.comnih.gov The technique's power lies in its ability to physically separate the analyte of interest from matrix components via liquid chromatography, followed by highly selective detection based on the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions using a triple quadrupole mass spectrometer. chromatographytoday.comnih.gov

Method Development and Validation for Complex Biological Samples (e.g., Animal Plasma, Tissues)

The development of a reliable LC-MS/MS method for 3-Amino-4-(piperidin-1-yl)benzamide requires a systematic optimization of several key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The primary goal of sample preparation is to extract the analyte from the complex biological matrix (e.g., plasma, tissue homogenate) and remove proteins and other interfering substances that could compromise the analysis. nih.gov Common techniques include:

Protein Precipitation (PPT): This is a rapid and straightforward method where a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), is added to the plasma sample to denature and precipitate proteins. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquid phases, often an aqueous sample and an organic solvent.

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction by passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate this compound from endogenous matrix components and any potential metabolites. A reversed-phase C18 column is typically the first choice for a molecule of this nature. Gradient elution, with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid), is commonly employed to achieve optimal peak shape and resolution.

Mass Spectrometric Detection: Detection is typically performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. nih.gov In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition from the precursor ion to the product ion is highly specific to the analyte.

Method Validation: A developed LC-MS/MS method must be rigorously validated according to regulatory guidelines to ensure its reliability. youtube.com Key validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability under various conditions (freeze-thaw, short-term, and long-term). youtube.comyoutube.com

Hypothetical LC-MS/MS Method Parameters for this compound

| Parameter | Condition |

| Chromatography | |

| LC System | UHPLC System |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition | [M+H]⁺ > Specific Fragment Ion |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

Application in Pre-clinical Pharmacokinetic and Tissue Distribution Studies

Once validated, the LC-MS/MS method can be applied to determine the concentration of this compound in samples from preclinical studies.

Pharmacokinetic Studies: In these studies, the compound is administered to laboratory animals (e.g., rats, mice), and blood samples are collected at various time points. nih.govnih.gov The plasma is separated and analyzed using the validated LC-MS/MS method. The resulting concentration-time data are used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½). frontiersin.org This information is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Tissue Distribution Studies: To understand where the compound distributes in the body, various tissues (e.g., liver, kidney, brain, lung) are collected at a specific time point after administration, often at Tmax. nih.govnih.gov The tissues are homogenized, and the compound is extracted and quantified using the LC-MS/MS method. psu.edu The concentration in each tissue provides insights into potential target organs and sites of accumulation. nih.govpsu.edu

Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 580 ± 120 |

| Tmax (h) | 1.5 ± 0.5 |

| AUC₀₋t (ng·h/mL) | 2450 ± 450 |

| t½ (h) | 4.2 ± 0.8 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. hplcvials.com However, this compound is a relatively polar and non-volatile molecule, making it unsuitable for direct GC-MS analysis. alwsci.com To be analyzed by GC-MS, the compound would require chemical derivatization to increase its volatility and thermal stability. libretexts.orgjfda-online.com

Common derivatization strategies for the functional groups present in this compound (primary amine and amide) include silylation or acylation. libretexts.org For instance, reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogens on the amine and amide groups with trimethylsilyl (B98337) (TMS) groups, creating a more volatile derivative. While feasible, the development and validation of such a derivatization procedure adds complexity to the analytical workflow. Given the excellent suitability of LC-MS/MS for this compound, GC-MS would likely not be the primary method of choice unless specific analytical challenges warrant it.

Capillary Electrophoresis (CE) and Microchip Electrophoresis for High-Throughput Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. psu.eduncfinternational.it It offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption, making it suitable for high-throughput analysis in pharmaceutical research. nih.govnih.gov

For the analysis of this compound, which is a basic compound and would be positively charged in an acidic buffer, Capillary Zone Electrophoresis (CZE) would be the most straightforward CE mode. ncfinternational.it The separation would be based on the charge-to-size ratio of the protonated analyte. Coupling CE with mass spectrometry (CE-MS) would provide the necessary selectivity for quantification in complex matrices.

Microchip electrophoresis, a miniaturized form of CE performed on a small chip, could further enhance throughput and reduce analysis time and cost, making it an attractive option for screening large numbers of samples in early-stage drug discovery.

Immunoanalytical Techniques for High-Throughput Screening and Detection

Immunoanalytical techniques, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on the highly specific binding between an antibody and its antigen. promega.com For a small molecule like this compound, a competitive immunoassay format would be employed. nih.govresearchgate.net

The development of such an assay would first require the generation of specific antibodies against the target compound. This involves conjugating this compound to a larger carrier protein to make it immunogenic. Once specific antibodies are produced, a competitive ELISA can be developed. In this format, a known amount of labeled compound competes with the compound in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the compound in the sample.

Immunoassays are well-suited for high-throughput screening of large numbers of samples due to their potential for automation and use of multi-well plates. drugtargetreview.comimmusmol.com However, they may have lower specificity compared to LC-MS/MS and can be subject to cross-reactivity with structurally similar molecules.